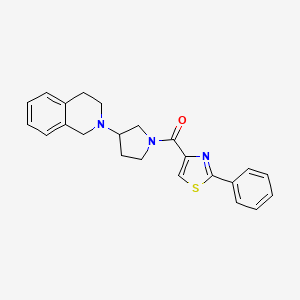
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone is an intricate chemical entity that has garnered attention for its potential applications across various scientific disciplines. It features a diverse array of functional groups that contribute to its unique reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves a multi-step process. One common method involves the condensation of 3,4-dihydroisoquinoline with a pyrrolidine derivative, followed by the incorporation of the phenylthiazole moiety via a nucleophilic substitution reaction. These reactions are typically conducted under anhydrous conditions using aprotic solvents such as dichloromethane or acetonitrile and require the use of bases like triethylamine or sodium hydride to facilitate the nucleophilic attack.
Industrial Production Methods: : In an industrial setting, the production of this compound may employ more robust and scalable techniques such as continuous flow synthesis. This approach minimizes the reaction time and improves yield. Industrial methods also often incorporate the use of catalytic systems to enhance the efficiency of each synthetic step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may target the isoquinoline ring, converting it into a tetrahydroisoquinoline derivative.
Substitution: : The phenylthiazole moiety can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) in aprotic solvents.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) under acidic conditions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Tetrahydroisoquinoline derivatives.
Substitution: : Various halogenated phenylthiazole derivatives.
Scientific Research Applications
Chemistry: : This compound serves as a valuable intermediate in the synthesis of more complex molecules, allowing researchers to explore its reactivity and utility in forming new chemical bonds.
Biology: : In biological studies, it is used to probe the activity of enzymes that interact with its functional groups, offering insights into enzyme-substrate interactions.
Medicine: : Potential pharmaceutical applications include its use as a scaffold for designing drugs that target specific receptors or enzymes, leveraging its structural features to optimize binding affinity and selectivity.
Industry: : Its stability and unique reactivity make it a useful component in the development of advanced materials, such as polymers or coatings, where precise chemical modifications are required.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets that include various enzymes and receptors. For instance, the isoquinoline moiety may bind to enzyme active sites, inhibiting their activity. The pyrrolidine ring can participate in hydrogen bonding or hydrophobic interactions, stabilizing the compound's binding to its target.
Comparison with Similar Compounds
Similar Compounds
(3-(isoquinolin-2-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone
(3-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-thienylthiazol-4-yl)methanone
Uniqueness: : The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone stands out due to its specific combination of isoquinoline and thiazole rings, which endow it with a distinct reactivity profile. This structural uniqueness allows it to participate in a broader range of chemical reactions and enhances its potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c27-23(21-16-28-22(24-21)18-7-2-1-3-8-18)26-13-11-20(15-26)25-12-10-17-6-4-5-9-19(17)14-25/h1-9,16,20H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYCHXZSKZEIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(1,2-dimethyl-1H-indol-3-yl)sulfonyl]ethyl}urea](/img/structure/B2717678.png)

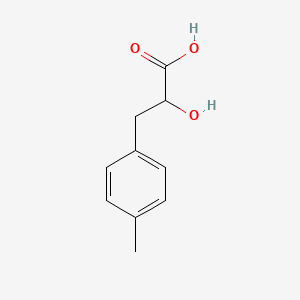
![5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2717684.png)
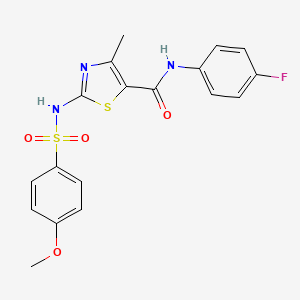
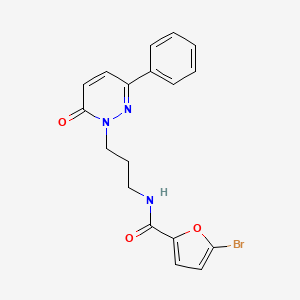
![N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide](/img/structure/B2717687.png)
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B2717689.png)
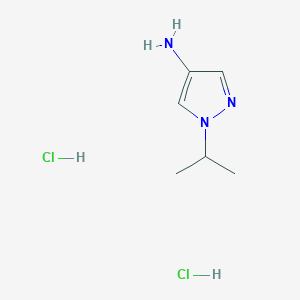
![2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B2717695.png)
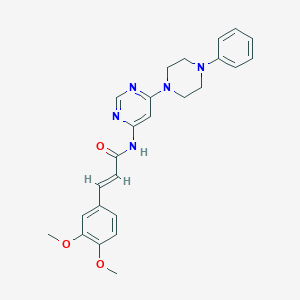
![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2717697.png)
